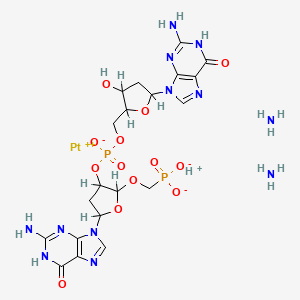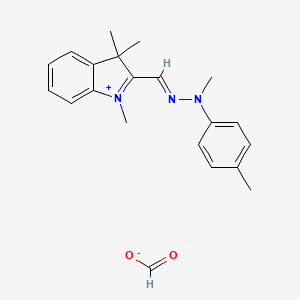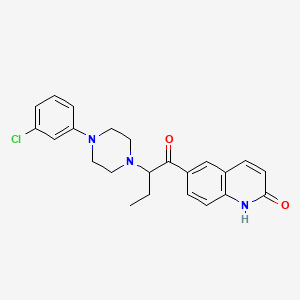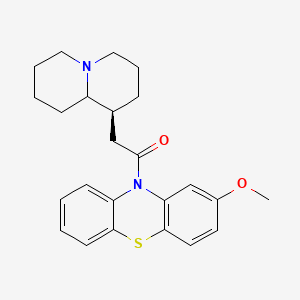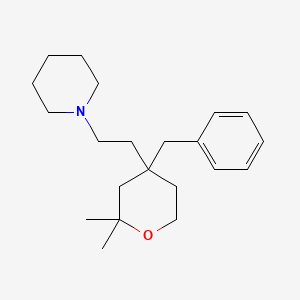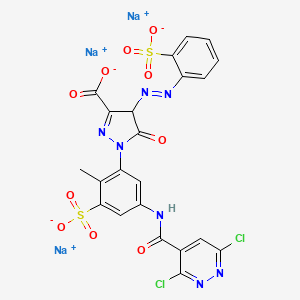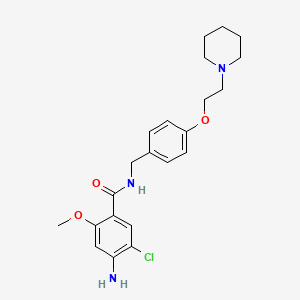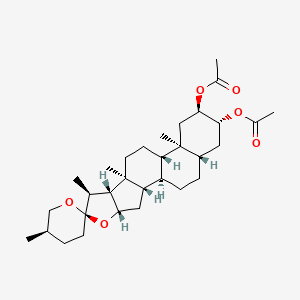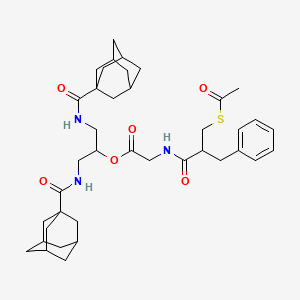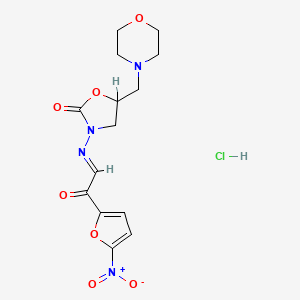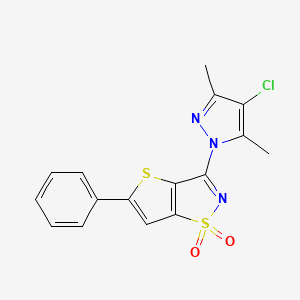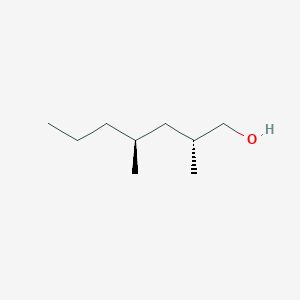
2,4-Dimethyl-1-heptanol, (2R,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1-heptanol, (2R,4S)- is an organic compound with the molecular formula C9H20O. It is a chiral alcohol with two stereocenters, making it an interesting subject for stereochemical studies. The compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1-heptanol, (2R,4S)- typically involves the reduction of the corresponding ketone, 2,4-dimethyl-1-heptanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: On an industrial scale, the compound can be produced through catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2,4-Dimethyl-1-heptanone
Reduction: 2,4-Dimethylheptane
Substitution: 2,4-Dimethyl-1-heptyl halides
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1-heptanol, (2R,4S)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1-heptanol, (2R,4S)- depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethyl-1-heptanol, (2R,4R)-
- 2,4-Dimethyl-1-heptanol, (2S,4R)-
- 2,4-Dimethyl-1-heptanol, (2S,4S)-
Comparison: 2,4-Dimethyl-1-heptanol, (2R,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Compared to its stereoisomers, it may exhibit different physical properties, such as boiling point and solubility, and different biological activities .
Eigenschaften
CAS-Nummer |
331960-45-3 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
(2R,4S)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
HVRFWRROUIDGQO-DTWKUNHWSA-N |
Isomerische SMILES |
CCC[C@H](C)C[C@@H](C)CO |
Kanonische SMILES |
CCCC(C)CC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




